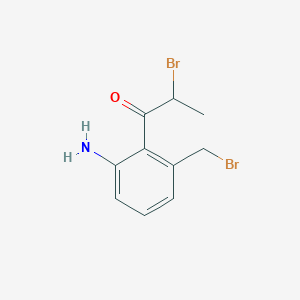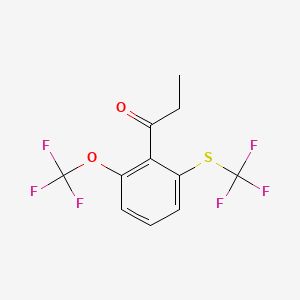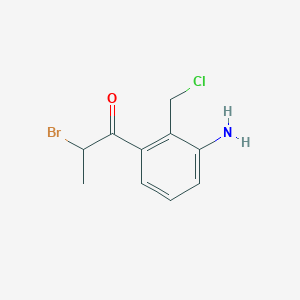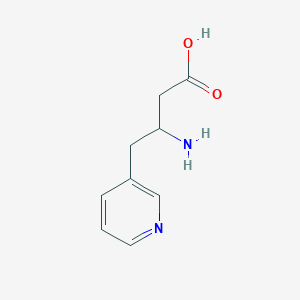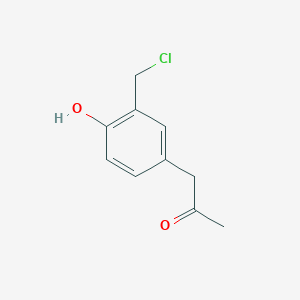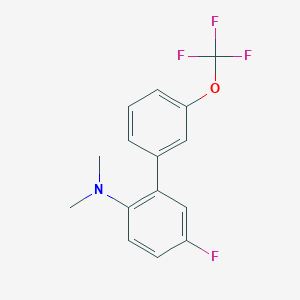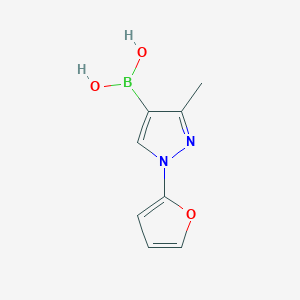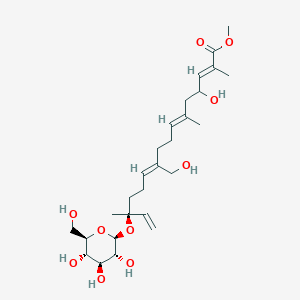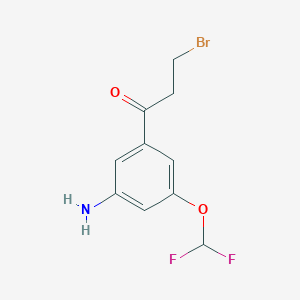
Bis(2,2,2-trifluoroethyl) trimethylsilyl phosphite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2,2,2-trifluoroethyl) trimethylsilyl phosphite is an organophosphorus compound with the molecular formula C7H13F6O3PSi and a molecular weight of 318.226 g/mol . This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2,2,2-trifluoroethyl) trimethylsilyl phosphite typically involves the reaction of phosphorus trichloride with 2,2,2-trifluoroethanol and trimethylsilyl chloride under controlled conditions . The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane. The process involves the following steps:
Phosphorus Trichloride Reaction: Phosphorus trichloride is reacted with 2,2,2-trifluoroethanol to form Bis(2,2,2-trifluoroethyl) phosphite.
Trimethylsilyl Chloride Addition: Trimethylsilyl chloride is then added to the reaction mixture to obtain this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Bis(2,2,2-trifluoroethyl) trimethylsilyl phosphite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphates.
Reduction: It can be reduced to form phosphonates.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halides and nucleophiles are employed for substitution reactions.
Major Products
Oxidation: Phosphates
Reduction: Phosphonates
Substitution: Various substituted phosphites
Aplicaciones Científicas De Investigación
Bis(2,2,2-trifluoroethyl) trimethylsilyl phosphite has a wide range of applications in scientific research:
Biology: The compound is employed in the study of enzyme mechanisms and as a probe for biological systems.
Mecanismo De Acción
The mechanism of action of Bis(2,2,2-trifluoroethyl) trimethylsilyl phosphite involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The compound can interact with various molecular targets, including enzymes and receptors, through its phosphorus center. The trimethylsilyl group enhances its reactivity and stability, making it a versatile reagent in chemical reactions .
Comparación Con Compuestos Similares
Similar Compounds
Tris(2,2,2-trifluoroethyl) phosphite: Similar in structure but with three trifluoroethyl groups instead of two.
Bis(2,2,2-trifluoroethyl) phosphite: Lacks the trimethylsilyl group, making it less reactive in certain conditions.
Bis(2,2,2-trifluoroethyl) methylphosphonate: Contains a methyl group instead of the trimethylsilyl group.
Uniqueness
Bis(2,2,2-trifluoroethyl) trimethylsilyl phosphite is unique due to the presence of both trifluoroethyl and trimethylsilyl groups, which confer distinct chemical properties. The combination of these groups enhances its reactivity and stability, making it a valuable compound in various applications.
Propiedades
Número CAS |
101803-22-9 |
|---|---|
Fórmula molecular |
C7H13F6O3PSi |
Peso molecular |
318.23 g/mol |
Nombre IUPAC |
bis(2,2,2-trifluoroethyl) trimethylsilyl phosphite |
InChI |
InChI=1S/C7H13F6O3PSi/c1-18(2,3)16-17(14-4-6(8,9)10)15-5-7(11,12)13/h4-5H2,1-3H3 |
Clave InChI |
KXLXKEXJQQYLMY-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)OP(OCC(F)(F)F)OCC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



